N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide
Description
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Properties
IUPAC Name |
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-20(15(22)8-2-3-18-19-7-8)14-11-4-9(16)5-12(17)10(11)6-13(14)21/h2-5,7,13-14,21H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCKJPVECRKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(CC2=C1C=C(C=C2Cl)Cl)O)C(=O)C3=CN=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting with a suitable indene precursor, chlorination can be performed to introduce chlorine atoms at the 4 and 6 positions.
Hydroxylation: The chlorinated indene can then be hydroxylated to introduce the hydroxyl group at the 2 position.
Pyridazine Ring Formation: The hydroxylated indene can be reacted with a pyridazine derivative under appropriate conditions to form the desired pyridazine ring.
Carboxamide Formation: Finally, the carboxamide group can be introduced through an amide coupling reaction using N-methylamine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide
- N-(4,6-dichloro-2-methoxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide
Uniqueness
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylpyridazine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
